

# Application Notes and Protocols for Tandem Photocatalyzed Annulation in Cyclohexanone Synthesis

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## Compound of Interest

	3-[(4-
Compound Name:	<i>Methoxyphenyl)methyl]cyclohexanone</i>
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These application notes provide a detailed overview and experimental protocols for the synthesis of  $\alpha,\beta$ -disubstituted cyclohexanones via a tandem carbene and photoredox-catalyzed annulation. This innovative method offers a mild and efficient approach to constructing complex cyclic scaffolds, which are valuable intermediates in pharmaceutical and materials science.[\[1\]](#) [\[2\]](#)

## Introduction

The synthesis of functionalized carbocycles, particularly cyclohexanones, is of significant interest due to their prevalence in bioactive molecules and as versatile synthetic building blocks. Traditional methods for cyclohexanone synthesis often require harsh conditions, strong bases, or expensive metal catalysts.[\[1\]](#) The tandem photocatalyzed annulation described herein circumvents these limitations by employing a dual catalytic system comprising an N-heterocyclic carbene (NHC) and an organophotoredox catalyst.[\[2\]](#)[\[3\]](#) This process facilitates the construction of two contiguous C-C bonds in a one-pot reaction, proceeding through a formal [5+1] cycloaddition.[\[1\]](#)[\[2\]](#)

The reaction mechanism is characterized by two distinct photoredox cycles.<sup>[1][2]</sup> Initially, a light-driven, carbene-catalyzed intermolecular radical-radical coupling generates a linear ketone intermediate. Subsequently, a second photoredox cycle enables a single-electron oxidation of the corresponding enol, triggering an intramolecular cyclization to yield the desired  $\alpha,\beta$ -disubstituted cyclohexanone product.<sup>[1]</sup>

## Data Presentation

### Optimization of Reaction Conditions

The successful implementation of this tandem photocatalyzed annulation is dependent on the careful selection of the photocatalyst, NHC precursor, base, and solvent. The following table summarizes the optimization of these key reaction parameters.

Entry	Photocatalyst (mol%)	NHC Precursor (mol%)	Base (equiv)	Solvent	Yield (%)
1	3DPAFIPN (2)	IMes·HCl (20)	Cs <sub>2</sub> CO <sub>3</sub> (2)	DCE	85
2	[Ir(dF[CF <sub>3</sub> ]ppy) <sub>2</sub> (dtbpy)]PF <sub>6</sub> (2)	IMes·HCl (20)	Cs <sub>2</sub> CO <sub>3</sub> (2)	DCE	3a'
3	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (2)	IMes·HCl (20)	Cs <sub>2</sub> CO <sub>3</sub> (2)	DCE	<10
4	Eosin Y (2)	IMes·HCl (20)	Cs <sub>2</sub> CO <sub>3</sub> (2)	DCE	<5
5	3DPAFIPN (2)	IPr·HCl (20)	Cs <sub>2</sub> CO <sub>3</sub> (2)	DCE	78
6	3DPAFIPN (2)	IMes·HCl (20)	K <sub>2</sub> CO <sub>3</sub> (2)	DCE	65
7	3DPAFIPN (2)	IMes·HCl (20)	Cs <sub>2</sub> CO <sub>3</sub> (2)	MeCN	42

Yields were determined by  $^1\text{H}$  NMR analysis of the crude reaction mixture using an internal standard. 3a' refers to the linear ketone intermediate.

## Substrate Scope of the Tandem Annulation

This methodology demonstrates broad applicability with a variety of acyl imidazoles and Hantzsch esters, affording a diverse range of  $\alpha,\beta$ -disubstituted cyclohexanones in moderate to good yields.

Product	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	Yield (%)
3a	Ph	H	H	85
3b	4-MeO-Ph	H	H	75
3c	4-CF <sub>3</sub> -Ph	H	H	68
3d	4-Cl-Ph	H	H	72
3e	2-Naphthyl	H	H	65
3f	2-Thienyl	H	H	58
3g	Ph	Me	H	81
3h	Ph	H	Me	79
3i	Ph	Ph	H	62
3j	c-Hex	H	H	70

Yields refer to isolated products after column chromatography.

## Experimental Protocols

### General Materials and Methods

All reactions were carried out under an inert atmosphere of nitrogen or argon in oven-dried glassware. Dichloroethane (DCE) was dried by passing through a column of activated alumina. All other reagents were used as received from commercial suppliers unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica gel 60 F<sub>254</sub> plates and visualized by UV light (254 nm) and/or by staining with potassium permanganate. Flash column

chromatography was performed using silica gel (230-400 mesh).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

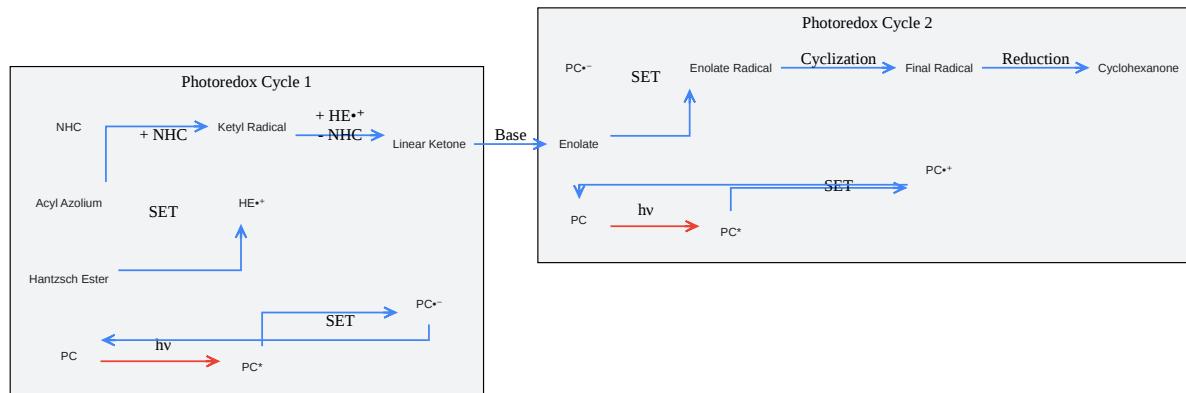
## General Procedure for Tandem Photocatalyzed Annulation

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the acyl imidazole (0.2 mmol, 1.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), N-heterocyclic carbene (NHC) precursor (IMes·HCl, 0.04 mmol, 20 mol%), photocatalyst (3DPAFIPN, 0.004 mmol, 2 mol%), and cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 0.4 mmol, 2.0 equiv). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with nitrogen three times. Anhydrous dichloroethane (DCE, 2.0 mL) was added via syringe. The reaction mixture was stirred and irradiated with a blue LED lamp (Kessil A160WE Tuna Blue, 40 W,  $\sim$ 450 nm) at a distance of approximately 5 cm from the vial. The reaction was stirred at room temperature for 12-24 hours, and the progress was monitored by TLC.

Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired  $\alpha,\beta$ -disubstituted cyclohexanone product.

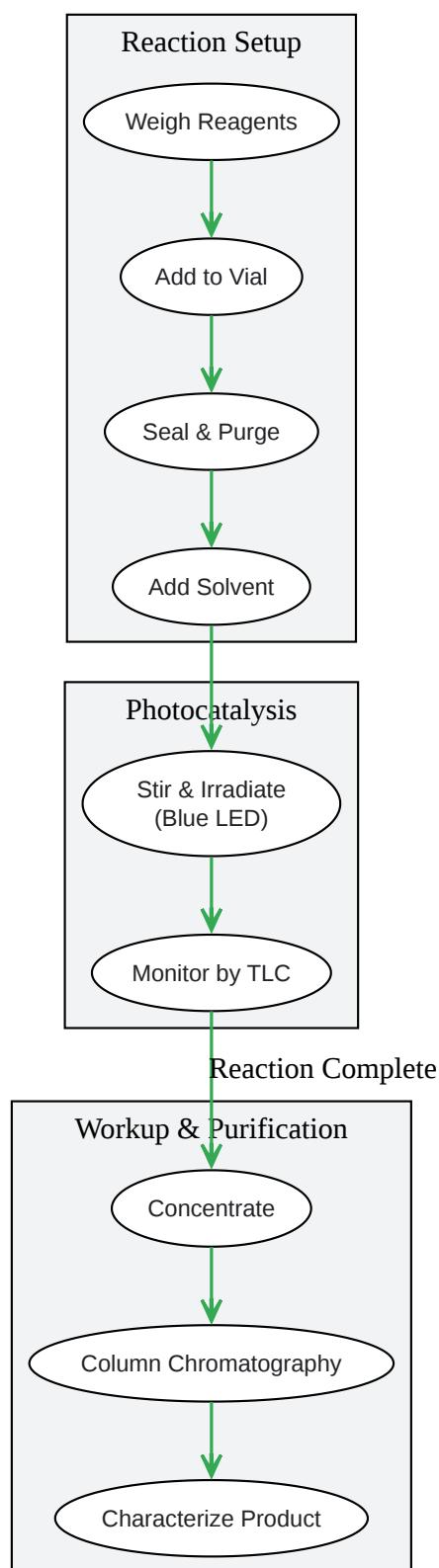
## Mandatory Visualizations

### Reaction Mechanism

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Caption: Proposed mechanism for the tandem photocatalyzed annulation.

## Experimental Workflow



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Caption: General workflow for the photocatalyzed cyclohexanone synthesis.

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## References

- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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